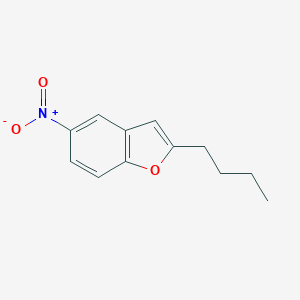

2-Butyl-5-nitrobenzofuran

概述

描述

2-Butyl-5-nitrobenzofuran is a yellow crystalline compound that belongs to the benzofuran family. It is a key intermediate in the synthesis of various pharmaceuticals, including anti-arrhythmic drugs like dronedarone hydrochloride . This compound is known for its significant role in medicinal chemistry due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-nitrobenzofuran typically involves multiple steps. One common method starts with the commercially available 4-nitrophenol, which undergoes a series of reactions including selective α-bromination, cyclization, and Friedel–Crafts acylation . Another method involves the reaction of 2-(2-formyl-4-nitrophenoxy)hexanoic acid with anhydride in the presence of a catalyst .

Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing costs. For instance, a method involving the reaction of 1-halogeno-4-nitrobenzene with 1-hexen-3-ol, followed by Claisen rearrangement and catalytic intramolecular cyclization, has been developed to achieve higher efficiency .

化学反应分析

Types of Reactions: 2-Butyl-5-nitrobenzofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Friedel–Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products:

Oxidation: Produces various oxidized derivatives.

Reduction: Forms 2-butyl-5-aminobenzofuran.

Substitution: Yields acylated benzofuran derivatives.

科学研究应用

Chemical Synthesis

2-Butyl-5-nitrobenzofuran is primarily used as an intermediate in organic synthesis due to its stable benzofuran core. This stability allows it to undergo various chemical transformations, making it suitable for the synthesis of more complex molecules. It has been utilized in the production of:

- Pharmaceuticals : The compound is a precursor in the synthesis of dronedarone, an antiarrhythmic drug. Dronedarone is derived from this compound through a series of chemical reactions, highlighting its importance in medicinal chemistry .

- Dyes and Pigments : Its vibrant color properties make it useful in the dye industry, where it contributes to the production of various pigments .

Research has indicated that this compound may possess significant biological activity:

- Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent, suggesting that it could be effective against certain bacterial strains .

- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound may exhibit anticancer properties by interacting with specific cellular pathways .

Medicinal Applications

The compound has been investigated for its potential therapeutic effects:

- Drug Development : As a lead compound, this compound has been explored for its ability to target specific enzymes or receptors involved in disease processes. Its derivatives are being studied for their roles in treating cardiovascular diseases and other conditions .

Case Study 1: Synthesis of Dronedarone

A significant application of this compound is its role in synthesizing dronedarone hydrochloride. Researchers have developed efficient synthetic routes that utilize this compound as a starting material, demonstrating high yields and operational simplicity suitable for industrial applications .

Case Study 2: Antimicrobial Activity Assessment

In one study, derivatives of this compound were tested against various bacterial strains. The results indicated promising antimicrobial activity, paving the way for further exploration into its use as a therapeutic agent .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and dyes | Used in the synthesis of dronedarone and various pigments |

| Biological Activity | Potential antimicrobial and anticancer properties | Exhibits activity against certain bacteria; anticancer effects under investigation |

| Medicinal Applications | Lead compound for drug development | Explored for targeting specific enzymes/receptors; potential treatment for cardiovascular diseases |

作用机制

The mechanism of action of 2-Butyl-5-nitrobenzofuran involves its interaction with specific molecular targets. For instance, in the synthesis of dronedarone hydrochloride, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The nitro group plays a crucial role in its reactivity and subsequent biological activity.

相似化合物的比较

2-Butylbenzofuran: Lacks the nitro group, resulting in different chemical properties and reactivity.

5-Nitrobenzofuran: Lacks the butyl group, affecting its solubility and biological activity.

2-Butyl-3-nitrobenzofuran: The position of the nitro group alters its chemical behavior and applications.

Uniqueness: 2-Butyl-5-nitrobenzofuran is unique due to the presence of both the butyl and nitro groups, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in pharmaceutical synthesis and a subject of interest in medicinal chemistry .

生物活性

2-Butyl-5-nitrobenzofuran is a compound belonging to the benzofuran family, recognized for its diverse biological activities and applications in medicinal chemistry. It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiarrhythmic drugs like dronedarone. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound has the chemical formula and is characterized by a yellow crystalline structure. Its molecular design allows for interaction with various biological targets, making it a valuable candidate for drug development.

Target and Mode of Action

The compound is structurally similar to dronedarone, which acts primarily by blocking multiple ion channels in cardiac tissues, including potassium, sodium, and calcium channels. This action helps to regulate heart rhythm and reduce heart rate. The biochemical pathways affected by this compound likely include:

- Inhibition of Adrenergic Activity: Reducing sympathetic stimulation in cardiac tissues.

- Calcium Channel Blockade: Decreasing intracellular calcium levels, which lowers contractility.

These mechanisms suggest that this compound may exhibit similar antiarrhythmic properties as dronedarone, potentially aiding in the treatment of various cardiac conditions .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound's derivatives have been synthesized and tested for their antibacterial properties, revealing promising results:

| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DBMY-22 | S. aureus | 15 |

| DBMY-27 | E. coli | 12 |

| DBMY-28 | P. aeruginosa | 14 |

These findings highlight the potential use of this compound derivatives in developing new antibacterial agents .

Antitumor Activity

Benzofuran derivatives, including this compound, have shown anti-tumor effects in vitro. The compound's ability to inhibit microbial enzyme systems suggests a broader application in oncology, where it may interfere with cancer cell metabolism and proliferation .

Pharmacokinetics

The pharmacokinetic profile of compounds like dronedarone provides insights into the expected behavior of this compound in biological systems:

- Absorption: Likely well absorbed when administered orally.

- Metabolism: Undergoes extensive hepatic metabolism.

- Excretion: Primarily eliminated via urine after metabolic conversion.

These characteristics are essential for understanding how the compound might behave in therapeutic settings .

Case Studies

Research has demonstrated the synthesis and evaluation of various derivatives derived from this compound. For instance, a study synthesized several new compounds based on this structure and assessed their biological activities:

-

Study on Antibacterial Activity:

- Conducted using the cup plate method against standard bacterial strains.

- Results indicated that certain derivatives exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin.

- In Vitro Cytotoxicity Studies:

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-butyl-5-nitrobenzofuran, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nitration of 2-butylbenzofuran. Key parameters include temperature control (0–20°C for nitration to avoid side reactions), solvent selection (e.g., dichloromethane for improved solubility), and catalyst choice (e.g., sulfuric acid for electrophilic nitration). Shen et al. (2013) achieved a 78% yield by optimizing nitration time (4 hours) and using recrystallization for purification . Comparative studies on nitro-group positioning (para vs. meta) in benzofuran derivatives suggest steric and electronic effects from the butyl group direct nitration to the 5-position .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly distinguishing the nitro group’s para orientation relative to the butyl chain. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₂H₁₃NO₃, 219.23 g/mol), while Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and benzofuran (1600–1450 cm⁻¹) functional groups. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended for quantifying byproducts .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in electrophilic substitution reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, reducing benzofuran’s aromatic reactivity. Computational studies (e.g., Density Functional Theory) predict preferential attack at the 4- or 7-positions in subsequent reactions. Experimental validation using bromination or sulfonation can map reactive sites. For example, bromination under mild conditions (HBr/H₂O₂) yields 4-bromo derivatives, confirmed via NOESY NMR to assess steric interactions with the butyl chain .

Q. What strategies resolve contradictory data on thermal stability during synthesis or storage?

- Methodological Answer : Thermal decomposition studies (TGA/DSC) show degradation above 200°C, but discrepancies arise from solvent residues or moisture content. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies degradation products like 2-butylbenzofuran (nitro group reduction) or nitroso intermediates. Lyophilization or inert-atmosphere storage (argon) minimizes hydrolysis .

Q. How can researchers address conflicting reports on catalytic efficiency in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions often stem from catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd/C) or base selection (K₂CO₃ vs. Cs₂CO₃). Design of Experiments (DoE) frameworks can isolate variables. For Suzuki-Miyaura couplings, ligand screening (XPhos vs. SPhos) and solvent polarity (DMF vs. THF) significantly impact yields. Kinetic studies (in situ IR monitoring) help identify rate-limiting steps, such as oxidative addition vs. transmetallation .

Application-Oriented Questions

Q. What role does this compound play in pharmaceutical intermediates, and how is its purity critical?

- Methodological Answer : As a precursor to dronedarone (antiarrhythmic drug), stringent control of nitro-reduction byproducts (e.g., 2-butyl-5-aminobenzofuran) is essential. Residual solvents (e.g., DMF) must be <500 ppm (ICH Q3C guidelines). Chiral HPLC confirms enantiomeric purity if asymmetric synthesis is employed. Biological activity assays (e.g., hERG channel inhibition) link trace impurities to off-target effects .

Q. How can computational modeling predict the environmental impact or toxicity of this compound?

- Methodological Answer : QSAR models (Quantitative Structure-Activity Relationships) using EPI Suite or TEST software estimate biodegradation (BIOWIN) and ecotoxicity (LC50 for Daphnia magna). Metabolite prediction (e.g., nitro-reduction to amines) via PISTACHIO/BKMS databases guides hazard assessment. Experimental validation using OECD 301D Ready Biodegradability tests confirms persistence in aquatic systems .

Q. Data Contradiction Analysis

Q. Why do different studies report varying optimal temperatures for nitration of 2-butylbenzofuran?

- Methodological Answer : Discrepancies arise from competing exothermic (nitronium ion formation) and endothermic (aromatic ring activation) steps. Lower temperatures (0–5°C) favor selectivity but prolong reaction time, while higher temperatures (20°C) risk polysubstitution. Statistical optimization (e.g., Response Surface Methodology) identifies a compromise (12–15°C) balancing yield (75%) and purity (98%) .

属性

IUPAC Name |

2-butyl-5-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAJABPTUOLUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431576 | |

| Record name | 2-BUTYL-5-NITROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133238-87-6 | |

| Record name | 2-Butyl-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133238-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BUTYL-5-NITROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。